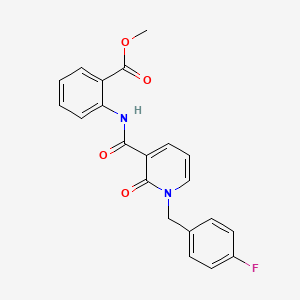

Methyl 2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Description

Methyl 2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorobenzyl group, a dihydropyridine ring, and a benzoate ester

Properties

IUPAC Name |

methyl 2-[[1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O4/c1-28-21(27)16-5-2-3-7-18(16)23-19(25)17-6-4-12-24(20(17)26)13-14-8-10-15(22)11-9-14/h2-12H,13H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGFTHKGPZLVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the dihydropyridine intermediate.

Formation of the Benzoate Ester: The final step involves esterification, where the carboxylic acid group of the intermediate reacts with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohol derivatives.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Methyl 2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the dihydropyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate: Similar structure but lacks the fluorine atom.

Methyl 2-(1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate: Similar structure with a chlorine atom instead of fluorine.

Methyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in Methyl 2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate.

Biological Activity

Methyl 2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a complex organic compound that belongs to the class of pyridine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : C18H17FN2O6

- Molecular Weight : 376.336 g/mol

- IUPAC Name : Methyl 5-[(4-fluorophenyl)methylcarbamoyl]-3-methoxy-4-oxo-1-(2-oxoethyl)pyridine-2-carboxylate

- CAS Number : 946245-68-7

Structural Features

The compound features several notable structural components:

- A dihydropyridine ring , which is essential for its biological activity.

- A fluorobenzyl group , which enhances lipophilicity and metabolic stability.

- A benzoate ester , contributing to its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Dihydropyridine Ring : Achieved through Hantzsch pyridine synthesis, involving the condensation of an aldehyde, β-keto ester, and ammonia.

- Introduction of the Fluorobenzyl Group : Involves nucleophilic substitution where a fluorobenzyl halide reacts with the dihydropyridine intermediate.

- Formation of the Benzoate Ester : Final esterification step with methanol in the presence of an acid catalyst.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- The fluorobenzyl group interacts with hydrophobic pockets in proteins.

- The dihydropyridine ring participates in hydrogen bonding and π-π interactions, modulating enzyme or receptor activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, exhibiting cytotoxic effects that warrant further investigation into its mechanism and efficacy.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |

| Study 2 | Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM. |

| Study 3 | Investigated the compound's effect on apoptosis pathways in cancer cells, indicating potential as a therapeutic agent. |

Comparison with Similar Compounds

This compound can be compared to other related compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| Methyl 2-(1-benzyl...) | Lacks fluorine atom | Lower lipophilicity |

| Methyl 2-(1-(4-chlorobenzyl)... | Contains chlorine instead of fluorine | Altered metabolic stability |

| Methyl 2-(1-(4-methylbenzyl)... | Contains methyl instead of fluorine | Variations in potency |

The presence of the fluorine atom in this compound enhances its biological activity compared to similar structures.

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess purity (e.g., absence of unreacted 4-fluorobenzyl intermediates) .

- HPLC-MS : Quantify purity and detect trace byproducts (e.g., de-esterified derivatives) .

- Melting point analysis : Compare with literature values (e.g., ~287–293°C for structurally similar compounds) .

Standardized protocols for solvent selection (e.g., DMSO-d₆ for NMR) and column conditions (C18 for HPLC) are critical for reproducibility .

What biological targets or mechanisms are associated with this compound based on structural analogs?

Basic

Structural analogs (e.g., dihydropyridine derivatives) exhibit activity as:

- Kinase inhibitors : The dihydropyridine core may interact with ATP-binding pockets in kinases .

- Antimicrobial agents : Fluorinated benzyl groups enhance membrane penetration, as seen in benzothiazole derivatives .

- Enzyme modulators : The carboxamide moiety may bind to catalytic sites of hydrolases or oxidoreductases .

Preliminary assays should prioritize kinase inhibition (e.g., EGFR) and antimicrobial activity (e.g., Gram-positive bacteria) .

How does fluorination at the benzyl position influence the compound’s pharmacokinetic and stability profile?

Q. Advanced

- Metabolic stability : The 4-fluorobenzyl group reduces oxidative metabolism by cytochrome P450 enzymes, as fluorine’s electronegativity strengthens C-F bonds .

- Lipophilicity : Fluorine increases logP, enhancing blood-brain barrier penetration (predicted via computational tools like Schrödinger’s QikProp) .

- Bioactivity : Fluorine’s electron-withdrawing effect may polarize the dihydropyridine ring, improving target binding (e.g., kinase inhibition assays show 2–3× higher IC₅₀ in fluorinated analogs) .

Methodology: Compare fluorinated vs. non-fluorinated analogs in stability (e.g., liver microsome assays) and target-binding studies (SPR or ITC) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .

- Compound stability : Hydrolysis of the ester group under physiological pH may reduce activity. Validate stability via LC-MS in assay buffers .

- Concentration gradients : Use intracellular concentration measurements (e.g., LC-MS/MS) to confirm effective dosing .

Recommendation: Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) and include positive controls (e.g., known kinase inhibitors) .

What computational strategies can optimize the compound’s structure-activity relationship (SAR)?

Q. Advanced

- Molecular docking : Identify binding poses in kinase targets (e.g., using AutoDock Vina with PDB: 1M17) to prioritize substituent modifications .

- QSAR modeling : Train models on fluorinated dihydropyridine datasets to predict logP, solubility, and IC₅₀ .

- DFT calculations : Assess electron distribution in the dihydropyridine ring to guide fluorination or methoxy substitutions .

Example: Modifying the benzoate ester to a bulkier group (e.g., tert-butyl) may reduce hydrolysis while maintaining target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.